molecular formula C7H13NO B13647263 (S)-(1-Methyl-4-methylenepyrrolidin-2-YL)methanol

(S)-(1-Methyl-4-methylenepyrrolidin-2-YL)methanol

Cat. No.: B13647263
M. Wt: 127.18 g/mol
InChI Key: RMBPMYJXKXVHSU-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(1-Methyl-4-methylenepyrrolidin-2-YL)methanol is a chiral pyrrolidine derivative characterized by a methyl group at the 1-position, a methylene group at the 4-position, and a hydroxymethyl substituent at the 2-position of the pyrrolidine ring. Its stereochemistry (S-configuration) plays a critical role in its physicochemical properties and biological interactions. Its unique combination of a bicyclic framework and hydroxyl functionality enables diverse reactivity, including hydrogen bonding and stereoselective transformations .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

[(2S)-1-methyl-4-methylidenepyrrolidin-2-yl]methanol

InChI

InChI=1S/C7H13NO/c1-6-3-7(5-9)8(2)4-6/h7,9H,1,3-5H2,2H3/t7-/m0/s1

InChI Key

RMBPMYJXKXVHSU-ZETCQYMHSA-N

Isomeric SMILES

CN1CC(=C)C[C@H]1CO

Canonical SMILES

CN1CC(=C)CC1CO

Origin of Product

United States

Preparation Methods

Method 1: Metal Borohydride Reduction of Methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate

A patented process describes a two-step reduction of methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate using metal borohydride as the reducing agent under mild conditions to yield 1-methyl-2-(2-hydroxyethyl)pyrrolidine, a close structural analog and intermediate to the target compound.

  • Step A: Reduction of methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate in acetic acid solvent to methyl 2-(1-methylpyrrolidin-2-yl)acetate.
  • Step B: Further reduction of methyl 2-(1-methylpyrrolidin-2-yl)acetate in an alcohol solvent to 1-methyl-2-(2-hydroxyethyl)pyrrolidine.

This method operates safely at atmospheric pressure and uses inexpensive metal borohydride reagents and recoverable organic acid solvents, reducing cost and improving safety compared to traditional methods.

Reaction Conditions and Yields:

Step Starting Material Reducing Agent Solvent Temperature Time Product Notes
A Methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate Metal borohydride Acetic acid 5 °C to 30 °C 6 hours Methyl 2-(1-methylpyrrolidin-2-yl)acetate Controlled temp, TLC monitored
B Methyl 2-(1-methylpyrrolidin-2-yl)acetate Metal borohydride Alcohol Not specified Not specified 1-Methyl-2-(2-hydroxyethyl)pyrrolidine Alcohol solvent, mild conditions

The process includes workup steps such as neutralization with sodium bicarbonate, extraction with organic solvents like dichloromethane, and purification.

Method 2: Lithium Aluminium Hydride Reduction of tert-Butyl 4-(hydroxymethyl)piperidin-1-carboxylate

Another method involves the reduction of tert-butyl 4-(hydroxymethyl)piperidin-1-carboxylate with lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) under inert atmosphere to yield (1-methylpiperidin-4-yl)methanol, a structurally related compound.

  • The reaction is conducted at room temperature for about 17 hours.
  • Quenching is done carefully with water and sodium hydroxide.
  • The product is isolated by filtration and liquid-liquid extraction.

This method achieves high yield (~88%) and good purity (~90% by LCMS).

Reaction Conditions and Yields:

Step Starting Material Reducing Agent Solvent Temperature Time Product Yield Notes
1 tert-Butyl 4-(hydroxymethyl)piperidin-1-carboxylate Lithium aluminium hydride THF 20 °C 17 hours (1-methylpiperidin-4-yl)methanol 88% Inert atmosphere, careful quench

This method is notable for its applicability to related piperidine derivatives and provides a route to methanol-substituted pyrrolidine analogs.

Method 3: Stereoselective Synthesis via Pyrrolidin-2-one Reduction and Crystallization

A detailed industrial synthesis from Vertex Pharmaceuticals outlines the preparation of chiral pyrrolidine hydrochlorides via reduction of pyrrolidin-2-one derivatives using lithium aluminium hydride in THF, followed by quenching and crystallization steps to isolate the (S)-enantiomer with high enantiomeric excess (>98% ee).

  • The reaction temperature is controlled between 30-63 °C.
  • Quenching involves ethyl acetate, water, and sodium hydroxide.
  • The product is isolated by filtration and purified by slurry crystallization with isopropanol and methyl tert-butyl ether (MTBE).

This approach emphasizes stereochemical control and industrial scalability.

Key Process Parameters:

Step Starting Material Reducing Agent Solvent Temperature Range Purification Yield/ee
Reduction (S)-3,5,5-trimethylpyrrolidin-2-one Lithium aluminium hydride THF 30-63 °C Filtration, crystallization ~71%, >98% ee

This method is suitable for producing chiral pyrrolidine intermediates relevant to (S)-(1-methyl-4-methylenepyrrolidin-2-yl)methanol synthesis.

Comparative Summary of Preparation Methods

Method No. Starting Material Reducing Agent Key Features Yield / Purity Application Scope
1 Methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate Metal borohydride Mild, safe, cost-effective Not explicitly stated Intermediate synthesis for hydroxyethyl pyrrolidine derivatives
2 tert-Butyl 4-(hydroxymethyl)piperidin-1-carboxylate Lithium aluminium hydride High yield, inert atmosphere 88% yield, ~90% purity Synthesis of piperidinemethanol analogs
3 (S)-3,5,5-trimethylpyrrolidin-2-one Lithium aluminium hydride Stereoselective, industrial scale 71% yield, >98% ee Chiral pyrrolidine hydrochloride intermediates

Research Discoveries and Notes

  • The metal borohydride reduction method allows for sequential reduction steps under atmospheric pressure, improving safety and cost efficiency.
  • Lithium aluminium hydride remains a widely used reducing agent for converting esters and carbamates to alcohols in pyrrolidine and piperidine chemistry, but requires careful handling due to reactivity.
  • Stereochemical purity is critical for pharmaceutical applications; thus, methods incorporating chiral resolution or enantioselective synthesis are preferred.
  • Reaction monitoring by TLC and chiral gas chromatography (GC) is standard for ensuring conversion and enantiomeric excess.
  • Solvent choice (THF, acetic acid, alcohols) and temperature control are essential parameters influencing yield and safety.

Chemical Reactions Analysis

Types of Reactions

(S)-(1-Methyl-4-methylenepyrrolidin-2-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols.

Scientific Research Applications

(S)-(1-Methyl-4-methylenepyrrolidin-2-YL)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-(1-Methyl-4-methylenepyrrolidin-2-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of (S)-(1-Methyl-4-methylenepyrrolidin-2-YL)methanol, a comparative analysis with analogous pyrrolidine derivatives is essential. Key structural analogs and their distinguishing features are outlined below:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Key Properties Biological Relevance
This compound 1-Me, 4-CH₂, 2-CH₂OH High polarity (logP ≈ -0.5), stereospecific H-bonding Chiral ligand, enzyme inhibition
(R)-Pyrrolidin-2-ylmethanol 2-CH₂OH (no methyl/methylene groups) Moderate polarity (logP ≈ 0.2), flexible backbone Intermediate in alkaloid synthesis
4-Methylenepyrrolidine 4-CH₂ (no hydroxyl/methyl groups) Low polarity (logP ≈ 1.1), reactive methylene site Precursor for polymer crosslinking
1,2-Dimethylpyrrolidin-3-ol 1-Me, 2-Me, 3-OH Steric hindrance limits H-bonding, logP ≈ 0.8 Limited bioactivity

Key Findings:

Stereochemical Influence: The S-configuration in this compound enhances its enantioselectivity in catalytic applications compared to racemic analogs like (±)-pyrrolidin-2-ylmethanol, which show reduced specificity in enzyme inhibition assays .

Methylene Group Reactivity : The 4-methylenepyrrolidine moiety confers greater electrophilicity compared to saturated analogs (e.g., pyrrolidine), enabling Michael addition reactions in synthetic pathways.

Hydroxyl Group Accessibility: The hydroxymethyl group at position 2 facilitates hydrogen-bonding interactions absent in non-hydroxylated derivatives (e.g., 4-methylenepyrrolidine), improving solubility in polar solvents.

Mechanistic and Functional Divergence

Studies highlight that structural variations among pyrrolidine derivatives significantly alter their functional roles:

  • Bioactivity: The methylene and hydroxyl groups in this compound enable dual interactions with biological targets (e.g., hydrophobic pockets and catalytic residues), unlike 1,2-dimethylpyrrolidin-3-ol, which lacks such versatility .
  • Synthetic Utility: The compound’s rigid bicyclic structure enhances its utility as a chiral auxiliary in asymmetric synthesis, outperforming flexible analogs like (R)-pyrrolidin-2-ylmethanol in stereocontrol .

Biological Activity

(S)-(1-Methyl-4-methylenepyrrolidin-2-YL)methanol, also known as 1-Methylpyrrolidine-2-methanol, is a compound that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C6H13NO
  • Molecular Weight : 115.18 g/mol
  • SMILES Notation : CN1CCC[C@H]1CO

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory and neuroprotective agent.

  • Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory pathways by influencing cytokine production and cellular adhesion molecules. For instance, studies have shown that it can inhibit TNF-α-mediated inflammatory responses in vitro, suggesting a protective role in inflammatory diseases .
  • Neuroprotective Properties : There is emerging evidence that this compound may exhibit neuroprotective effects, potentially beneficial in conditions such as neurodegenerative diseases .

In Vivo Studies

A significant study involving murine models demonstrated that the administration of this compound resulted in a marked reduction of inflammatory markers associated with atherosclerosis. The compound was administered at varying doses, showing a dose-dependent increase in the expression of protective transcription factors such as KLF2 .

Dose (mg/kg)KLF2 Expression (Relative to Control)
251.5
1252.0
2503.0

In Vitro Studies

In vitro assays using human monocytes and endothelial cells revealed that this compound significantly reduced the secretion of pro-inflammatory cytokines such as IL-6 and MCP-1, further supporting its role as an anti-inflammatory agent .

Safety Profile

The safety profile of this compound has been assessed in various studies, indicating that it is well-tolerated at therapeutic doses without significant adverse effects on vital organs .

Q & A

Q. Table 1. Comparative Structural Analysis of Analogous Compounds

Compound NameStructural FeatureBiological TargetReference
(S)-(4-benzylmorpholin-2-yl)methanolMorpholine coreEnzyme inhibition
[1-(2-Chloro-benzyl)-piperidin-4-yl]-methanolPiperidine scaffoldGPCR modulation
(2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanolFluorinated pyrrolidineMetabolic stability

Q. Table 2. Key Analytical Parameters for Purity Validation

TechniqueParameter MeasuredAcceptable CriteriaReference
Chiral HPLCEnantiomeric excess (ee)≥98%
LC-MSImpurity profile≤0.1% per unknown
X-ray DiffractionCrystallographic resolution<1.0 Å

Safety and Handling Guidelines

  • Storage : Store at –20°C under inert gas (argon) to prevent oxidation. Desiccate to avoid hygroscopic degradation .
  • Safety Protocols : Use PPE (gloves, goggles) due to potential irritancy. Follow H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) and P264+P280+P305+P351+P338+P337+P313 handling guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.